molecular formula C16H15FN2O2 B240791 N-{3-[(dimethylamino)carbonyl]phenyl}-2-fluorobenzamide

N-{3-[(dimethylamino)carbonyl]phenyl}-2-fluorobenzamide

Número de catálogo B240791
Peso molecular: 286.3 g/mol
Clave InChI: XNNZFGYSOCAEKV-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-{3-[(dimethylamino)carbonyl]phenyl}-2-fluorobenzamide, also known as DCFPyL, is a small molecule that has gained attention in the field of nuclear medicine due to its potential as a prostate-specific membrane antigen (PSMA) imaging agent. PSMA is a transmembrane protein that is highly expressed in prostate cancer cells, making it an attractive target for imaging and therapy. In

Mecanismo De Acción

DCFyL binds to PSMA on the surface of prostate cancer cells, allowing for the visualization of these cells using imaging techniques such as PET. PSMA is highly expressed in prostate cancer cells, but is also present in normal tissues such as the salivary glands, kidneys, and small intestine. This can lead to some background uptake of N-{3-[(dimethylamino)carbonyl]phenyl}-2-fluorobenzamide in these tissues, which can be a limitation for imaging interpretation.
Biochemical and Physiological Effects:
DCFyL has been shown to have low toxicity and good pharmacokinetic properties in preclinical studies. It is rapidly cleared from the bloodstream, with a half-life of approximately 30 minutes. N-{3-[(dimethylamino)carbonyl]phenyl}-2-fluorobenzamide is excreted primarily through the kidneys, which can lead to some background uptake in the urinary tract. In addition, N-{3-[(dimethylamino)carbonyl]phenyl}-2-fluorobenzamide has been shown to have good tumor-to-background ratios in preclinical studies, indicating its potential for clinical translation.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

DCFyL has several advantages for lab experiments, including its high affinity and specificity for PSMA, low toxicity, and good pharmacokinetic properties. However, there are also some limitations to consider. N-{3-[(dimethylamino)carbonyl]phenyl}-2-fluorobenzamide has some background uptake in normal tissues such as the salivary glands, kidneys, and small intestine, which can affect imaging interpretation. In addition, N-{3-[(dimethylamino)carbonyl]phenyl}-2-fluorobenzamide has not yet been extensively studied in clinical trials, so its safety and efficacy in humans is not fully understood.

Direcciones Futuras

There are several future directions for DCFyL research, including its use in combination with other imaging modalities to improve the accuracy of prostate cancer detection, as well as its potential for therapy. PSMA-targeted therapy using radiolabeled compounds has shown promise in preclinical studies, and N-{3-[(dimethylamino)carbonyl]phenyl}-2-fluorobenzamide could be a potential candidate for this approach. In addition, further studies are needed to fully understand the safety and efficacy of N-{3-[(dimethylamino)carbonyl]phenyl}-2-fluorobenzamide in humans, and to optimize its imaging properties for clinical translation.

Métodos De Síntesis

DCFyL is synthesized using a multistep process that involves the reaction of 2-fluorobenzoic acid with thionyl chloride to form 2-fluorobenzoyl chloride. This is then reacted with N-(tert-butoxycarbonyl)-3-aminophenylalanine to form N-(tert-butoxycarbonyl)-3-(2-fluorobenzoyl)phenylalanine. The tert-butoxycarbonyl group is then removed using trifluoroacetic acid, and the resulting compound is reacted with dimethylformamide dimethyl acetal to form N-{3-[(dimethylamino)carbonyl]phenyl}-2-fluorobenzamide.

Aplicaciones Científicas De Investigación

DCFyL has shown promise as a PSMA imaging agent in preclinical studies. PSMA-targeted imaging has the potential to improve the detection and staging of prostate cancer, as well as guide therapy decisions. N-{3-[(dimethylamino)carbonyl]phenyl}-2-fluorobenzamide has been shown to have high affinity and specificity for PSMA, making it a promising candidate for clinical translation. In addition, N-{3-[(dimethylamino)carbonyl]phenyl}-2-fluorobenzamide has been used in combination with other imaging modalities, such as MRI and CT, to improve the accuracy of prostate cancer detection.

Propiedades

Nombre del producto

N-{3-[(dimethylamino)carbonyl]phenyl}-2-fluorobenzamide

Fórmula molecular

C16H15FN2O2

Peso molecular

286.3 g/mol

Nombre IUPAC

N-[3-(dimethylcarbamoyl)phenyl]-2-fluorobenzamide

InChI

InChI=1S/C16H15FN2O2/c1-19(2)16(21)11-6-5-7-12(10-11)18-15(20)13-8-3-4-9-14(13)17/h3-10H,1-2H3,(H,18,20)

Clave InChI

XNNZFGYSOCAEKV-UHFFFAOYSA-N

SMILES

CN(C)C(=O)C1=CC(=CC=C1)NC(=O)C2=CC=CC=C2F

SMILES canónico

CN(C)C(=O)C1=CC(=CC=C1)NC(=O)C2=CC=CC=C2F

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.